Welcome to the BenchChem Online Store!
molecular formula C7H12O2S B8594074 Ethyl [(prop-2-en-1-yl)sulfanyl]acetate CAS No. 15224-05-2

Ethyl [(prop-2-en-1-yl)sulfanyl]acetate

Cat. No. B8594074
M. Wt: 160.24 g/mol
InChI Key: GTKVSYWEZRZLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886835

Procedure details

The procedure is as in Example 2 for the preparation of ethyl phenylthioacetate, starting with ethyl bromoacetate (16.7 g), a 2M ethanolic solution of sodium ethylate (50 cc) and allylmercaptan (7.7 cc). After purification by chromatography on a silica column with cyclohexane as eluent, ethyl (allylthio)acetate (3.1 g) is obtained, and is used in the crude state in the subsequent phases.
Name
ethyl phenylthioacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](OCC)=[S:9])C=CC=CC=1.Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(S)C=C>CC[O-].[Na+]>[CH2:8]([S:9][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:7]=[CH2:1] |f:3.4|

Inputs

Step One
Name
ethyl phenylthioacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=S)OCC
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C=C)S
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification by chromatography on a silica column with cyclohexane as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C=C)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.